molecular formula C19H26O3 B14313875 7-(Decyloxy)-2H-1-benzopyran-2-one CAS No. 116482-93-0

7-(Decyloxy)-2H-1-benzopyran-2-one

Cat. No.: B14313875
CAS No.: 116482-93-0
M. Wt: 302.4 g/mol
InChI Key: PJEJJLRRMCNXJX-UHFFFAOYSA-N
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Description

7-(Decyloxy)-2H-1-benzopyran-2-one is an organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound features a decyloxy group attached to the benzopyran core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Decyloxy)-2H-1-benzopyran-2-one typically involves the alkylation of a benzopyran derivative with a decyl halide. One common method is the Williamson ether synthesis, where the hydroxyl group of the benzopyran is reacted with a decyl halide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

7-(Decyloxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the decyloxy group, where nucleophiles such as thiols or amines replace the decyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

7-(Decyloxy)-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(Decyloxy)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Octyloxy)-2H-1-benzopyran-2-one
  • 7-(Hexyloxy)-2H-1-benzopyran-2-one
  • 7-(Butyloxy)-2H-1-benzopyran-2-one

Uniqueness

7-(Decyloxy)-2H-1-benzopyran-2-one is unique due to its longer decyloxy chain, which can influence its lipophilicity and membrane permeability. This can result in different biological activities and pharmacokinetic properties compared to its shorter-chain analogs. The decyloxy group may also affect the compound’s solubility and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

116482-93-0

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

7-decoxychromen-2-one

InChI

InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-9-14-21-17-12-10-16-11-13-19(20)22-18(16)15-17/h10-13,15H,2-9,14H2,1H3

InChI Key

PJEJJLRRMCNXJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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